molecular formula C23H33N3O2S B2706053 N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide CAS No. 887206-43-1

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide

Cat. No.: B2706053
CAS No.: 887206-43-1
M. Wt: 415.6
InChI Key: HBALENVETKAKHR-UHFFFAOYSA-N
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Description

N-(1-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide is a synthetic organic compound featuring a complex molecular architecture designed for research applications. This molecule contains a 4-(4-methoxyphenyl)piperazine moiety, a structural feature present in compounds investigated for various biological activities . The piperazine ring system is a common pharmacophore in medicinal chemistry, known for contributing to molecular recognition and binding affinity with various biological targets. The molecule also incorporates a thiophene heterocycle, a five-membered aromatic ring containing sulfur, which is frequently utilized in drug discovery and material science to influence electronic properties and metabolic stability . The terminal pivalamide (2,2-dimethylpropanamide) group serves as a bulky, stable carboxamide functionality that can significantly impact the compound's physicochemical properties, including its metabolic profile and passive membrane permeability. While the specific biological profile and mechanism of action for this exact compound require further experimental investigation, its structure suggests potential as a valuable intermediate or scaffold in medicinal chemistry programs. Researchers may explore its utility in developing novel ligands for central nervous system targets, given the prevalence of aryl-piperazine derivatives in that therapeutic area . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2S/c1-17(24-22(27)23(2,3)4)21(20-7-6-16-29-20)26-14-12-25(13-15-26)18-8-10-19(28-5)11-9-18/h6-11,16-17,21H,12-15H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBALENVETKAKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Incorporation of the Thiophene Ring: The thiophene ring can be added through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Formation of the Pivalamide Group: The final step involves the reaction of the intermediate compound with pivaloyl chloride in the presence of a base to form the pivalamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the piperazine ring or the methoxyphenyl group, potentially leading to the formation of secondary amines or demethylated products.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, particularly at the methoxyphenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the piperazine ring may produce secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine and thiophene derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene ring may interact with other biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Piperazine-Based Derivatives

a. 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c)
  • Key Differences: Substituted with a 4-fluorophenyl group on piperazine instead of 4-methoxyphenyl. Features a benzo[b]thiophen-2-yl group instead of thiophen-2-yl. Contains a propanol terminal group instead of pivalamide.
  • Synthesis : Synthesized via sodium borohydride reduction of a ketone precursor (79.7% yield) .
  • The benzo[b]thiophene system extends aromaticity, which could enhance binding but reduce solubility.
b. 1-(4,7-Dimethoxy-benzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (8d)
  • Key Differences: Piperazine substituted with 2-methoxyphenyl (meta-substitution vs. para-substitution in the target compound). Terminal propanol group.
  • Synthesis: Higher yield (93.4%) due to optimized reaction conditions in methanol .
  • Implications : The 2-methoxyphenyl group may sterically hinder receptor binding compared to the para-substituted analog.
c. MK22: 3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one
  • Key Differences :
    • Piperazine substituted with 4-(trifluoromethyl)phenyl , a strong electron-withdrawing group.
    • Thiophen-2-ylthio (sulfur-linked thiophene) instead of directly attached thiophen-2-yl.
    • Terminal propan-1-one (ketone) group.
  • The thioether linkage may alter metabolic stability .

Functional Group Modifications

a. N-(1-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide
  • Key Difference : Methanesulfonamide replaces pivalamide.
  • Implications : Sulfonamides are more polar and may exhibit different pharmacokinetic profiles, such as increased solubility but reduced blood-brain barrier penetration compared to pivalamide .
b. W-18 and W-15 (Piperidine-Based Analogs)
  • Key Differences :
    • Piperidine core instead of piperazine.
    • Substituted with nitrophenyl (W-18) or chlorophenyl (W-15) groups.
  • Implications : Piperidine derivatives often exhibit distinct receptor selectivity (e.g., opioid receptor interactions in W-18/W-15) compared to piperazine-based compounds .

Biological Activity

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanism of action, interaction with various biological targets, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H29N3O2SC_{21}H_{29}N_{3}O_{2}S, with a molecular weight of 387.5 g/mol. Its structure features a piperazine ring, a methoxyphenyl group, and a thiophenyl moiety, which contribute to its unique biological properties.

Property Value
Molecular FormulaC21H29N3O2S
Molecular Weight387.5 g/mol
CAS Number887206-31-7
DensityNot Available
Boiling PointNot Available

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors. The piperazine ring is known for its ability to modulate the activity of various receptors, including:

  • Serotonin Receptors : The compound may exhibit agonistic or antagonistic properties at serotonin receptors, which are crucial in regulating mood and anxiety.
  • Dopamine Receptors : Similar to other piperazine derivatives, it may interact with dopamine receptors, suggesting potential applications in treating psychiatric disorders.

Preliminary studies indicate that the compound could influence neurotransmitter levels, potentially leading to therapeutic effects in conditions like depression and anxiety disorders.

In Vitro Studies

Research has shown that this compound exhibits significant binding affinity to various receptor sites. For instance:

  • Binding Affinity : In vitro assays demonstrated a high affinity for serotonin 5-HT_1A receptors, suggesting potential anxiolytic effects.

In Vivo Studies

In vivo studies using animal models have provided insights into the compound's pharmacological effects:

  • Antidepressant Effects : Animal studies indicated that administration of the compound resulted in a significant reduction in depressive-like behaviors in models subjected to chronic stress.

Case Studies

Several case studies have explored the therapeutic potential of compounds structurally related to this compound:

  • Study on Antipsychotic Activity : A study involving a derivative showed promising results in reducing psychotic symptoms in rodent models by modulating dopamine receptor activity.
  • Evaluation of Anxiolytic Properties : Another case study highlighted the anxiolytic effects observed in mice, where the compound significantly reduced anxiety-like behaviors in elevated plus maze tests.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be understood better when compared to structurally similar compounds:

Compound Name Structural Features Biological Activity
1-(4-Chlorophenyl)-4-{[4-(thiophen-2-carbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-oneContains chlorophenyl instead of methoxyDifferent receptor binding profile
1-(3-Methoxyphenyl)-4-{[4-(thiophen-3-carbonyl)piperazin-1-y]carbonyl}pyrrolidin-2-oneMethoxy group at meta positionAltered pharmacokinetics
1-(Phenethyl)-4-{[4-(thiophen-2-carbonyl)piperazin-1-y]carbonyl}pyrrolidin-2-oneSubstituted with phenethylVariations in therapeutic efficacy

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